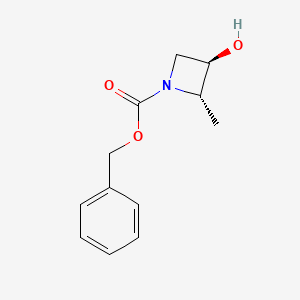
benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported . Another study reported a directed manipulation of the functional groups at C3 and C4 of D-glucose to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a) and its enantiomer 2b .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the aerobic oxidation of benzyl alcohol has been studied using a polybenzoxazine-based carbon nanosheet supported Pd catalyst .Applications De Recherche Scientifique
Synthesis and Structural Analogs
The synthesis of azetidine derivatives, including those related to benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate, has been a subject of interest due to their potential as building blocks in pharmaceuticals. Soriano et al. (1980) reported the synthesis of a novel isomeric analog of dl-proline, demonstrating the versatility of azetidine compounds in synthesizing abnormally high molecular weight polypeptides, suggesting potential applications in peptide research and drug design (Soriano, Podraza, & Cromwell, 1980).
Enantioselective Biotransformations
Enantioselective biotransformations of azetidine derivatives highlight their significance in producing enantiomerically pure compounds. Leng et al. (2009) described the use of Rhodococcus erythropolis AJ270 to catalyze the biotransformation of racemic 1-benzylazetidine-2-carbonitriles into azetidine-2-carboxylic acids and their amide derivatives, demonstrating high yields and excellent enantiomeric excess. This process illustrates the potential of azetidine derivatives in synthesizing chiral building blocks for pharmaceutical applications (Leng, Wang, Pan, Huang, & Wang, 2009).
Application in S1P Receptor Modulation
The discovery of Siponimod (BAF312), a potent and selective S1P receptor modulator, underscores the therapeutic potential of azetidine derivatives. Pan et al. (2013) explored the structure-activity relationships of alkoxyimino derivatives, leading to the identification of Siponimod. This compound, derived from azetidine-based structural frameworks, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, showcasing the clinical relevance of azetidine derivatives (Pan et al., 2013).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce an effect. While the specific mechanism of action for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not known, similar compounds have been studied for their biological activity. For example, (2S,3R)-3-methylglutamate (3MeGlu) is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 and is used as a key tool in the study of general EAAT function .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While the specific safety data for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not available, similar compounds such as (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride have safety data available .
Propriétés
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGNZSVKCRDFF-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

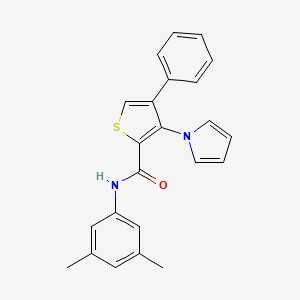

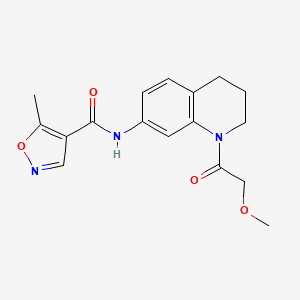
![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
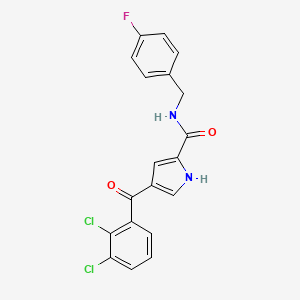
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)
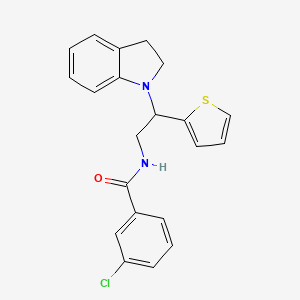


![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

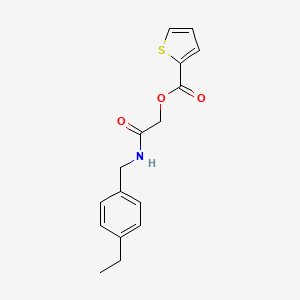
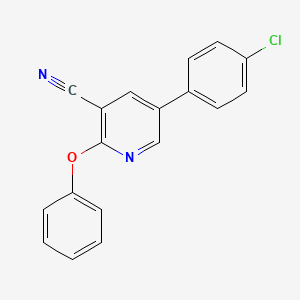
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2674138.png)